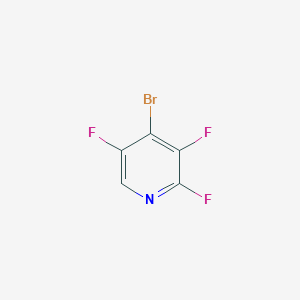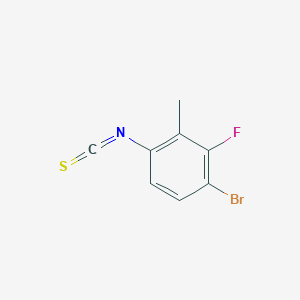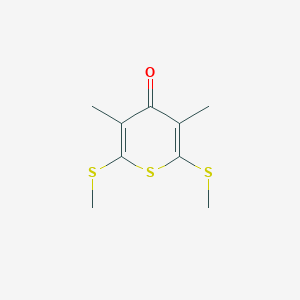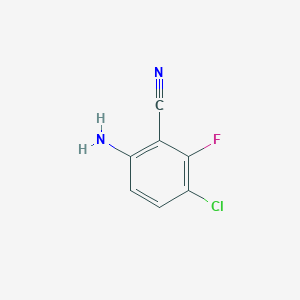
N-(Butoxymethyl)methacrylamide
説明
“N-(Butoxymethyl)methacrylamide” is a specialty acrylamide monomer used for various crosslinking applications . It is an ether derivative of n-methylol acrylamide and methacrylamide .
Synthesis Analysis
The synthesis of “N-(Butoxymethyl)methacrylamide” involves three steps: etherification, washing, and decompression for desolvation . The washing step displaces the traditional decompression refining step, reducing manufacturing cost and enhancing efficiency .Molecular Structure Analysis
The linear formula of “N-(Butoxymethyl)methacrylamide” is H2C=CHCONHCH2O(CH2)3CH3 . It has a molecular weight of 157.21 .Chemical Reactions Analysis
Acrylamides, including “N-(Butoxymethyl)methacrylamide”, are reactive electrophilic chemicals that can covalently react with biological nucleophiles, such as DNA bases, proteins, or peptides . Most acrylamides exhibit high excess toxicity, while methacrylamides act as baseline toxicants .Physical And Chemical Properties Analysis
“N-(Butoxymethyl)methacrylamide” has a refractive index of n20/D 1.465 (lit.), a boiling point of 125-128 °C/0.03 mmHg (lit.), and a density of 0.96 g/mL at 25 °C (lit.) .科学的研究の応用
1. Modulating Cellular Signaling and Overcoming Multidrug Resistance
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, similar in structure to N-(Butoxymethyl)methacrylamide, play a significant role in drug delivery systems, influencing the molecular mechanisms of antitumor action of chemotherapeutic drugs. They modify the internalization, intracellular trafficking, and accumulation of the drug in tumor cells, helping to overcome drug resistance, inhibit cellular detoxification mechanisms, and affect cell death signaling pathways (Minko, 2010).
2. Biocompatibility and Immunogenicity Studies
HPMA copolymers, including those with a structure similar to N-(Butoxymethyl)methacrylamide, have shown good biocompatibility in immunogenicity studies. They do not elicit significant antibody production and have reduced toxicity against hematopoietic precursors in bone marrow, demonstrating their potential for safe drug delivery applications (Říhová et al., 1989).
3. Molecular Imaging Applications
HPMA copolymers are used in molecular imaging to investigate drug delivery mechanisms. They allow for the visualization of pharmacokinetics, biodistribution, and drug targeting efficiency in both animal models and human patients, aiding in the understanding of drug delivery systems (Lu, 2010).
4. Development of Macromolecular Therapeutics
Research on HPMA copolymers, structurally related to N-(Butoxymethyl)methacrylamide, has led to the development of macromolecular therapeutics for treating cancer and musculoskeletal diseases. These copolymers are also used as building blocks for modified biomaterials and smart hydrogels (Kopeček & Kopec̆ková, 2010).
5. Enhanced Anticancer Activity
Studies demonstrate that HPMA copolymer-doxorubicin formulations show signs of enhanced anticancer activity with reduced toxicity compared to free doxorubicin, indicating their potential in chemotherapy (Seymour et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(butoxymethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-12-7-10-9(11)8(2)3/h2,4-7H2,1,3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJZVKOKVENDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199502 | |
| Record name | N-(Butoxymethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butoxymethyl)methacrylamide | |
CAS RN |
5153-77-5 | |
| Record name | N-(Butoxymethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butoxymethyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Butoxymethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(butoxymethyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(BUTOXYMETHYL)METHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5HBK2T53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



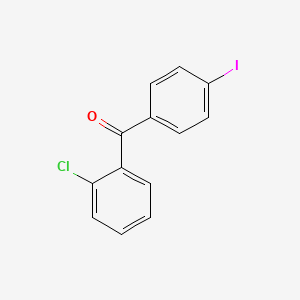
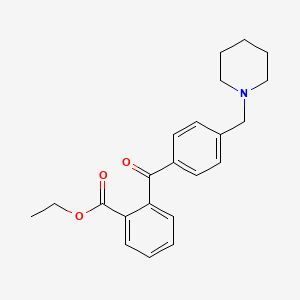


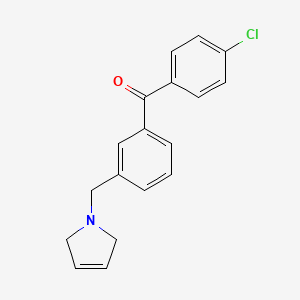
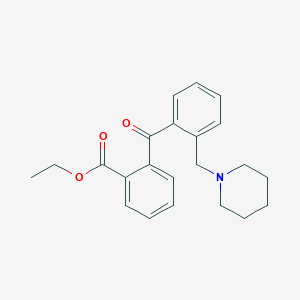

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)


